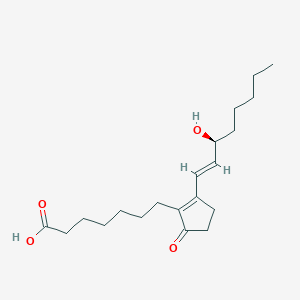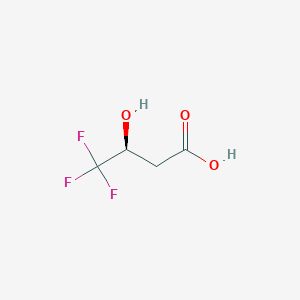
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one, also known as DMHP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a psychoactive substance that has been studied for its potential use in scientific research. DMHP is known to have a similar chemical structure to other psychoactive substances, such as phencyclidine (PCP) and ketamine.
作用机制
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one is believed to work by blocking the NMDA receptor, which leads to a decrease in the release of glutamate, an excitatory neurotransmitter. This blockage also leads to an increase in the release of dopamine and serotonin, which are involved in mood regulation. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a similar mechanism of action to other psychoactive substances, such as PCP and ketamine.
生化和生理效应
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests a stimulant effect. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to increase the release of dopamine and serotonin in the brain, which suggests a potential antidepressant effect. However, the exact biochemical and physiological effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one are not fully understood and require further study.
实验室实验的优点和局限性
One advantage of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it has a similar chemical structure to other psychoactive substances, such as PCP and ketamine. This makes it a potential candidate for the study of neurological disorders. However, one limitation of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring substances in the brain.
未来方向
There are several future directions for the study of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its effects on the dopamine and serotonin systems in the brain. Additionally, further research is needed to determine the long-term effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one on the brain and body.
合成方法
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 4-methyl-2-pentanone with hydroxylamine hydrochloride to form 4-methyl-2-pentanone oxime. The resulting oxime is then reacted with acetic anhydride to form 3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one.
科学研究应用
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in mood regulation. These properties make 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one a potential candidate for the study of neurological disorders such as depression and schizophrenia.
属性
CAS 编号 |
126863-12-5 |
|---|---|
产品名称 |
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC 名称 |
3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(4)8(12)9(6,3)7(2)11/h1,5H2,2-4H3 |
InChI 键 |
RDMSDUFKURBWMB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
规范 SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
同义词 |
2-Pyrrolidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
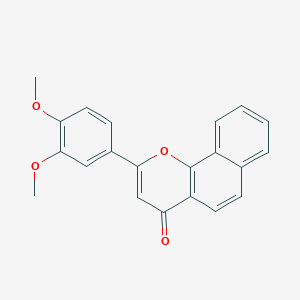
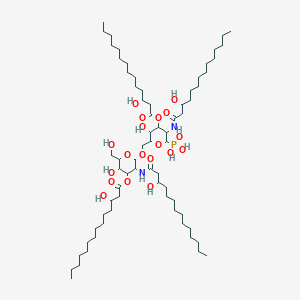
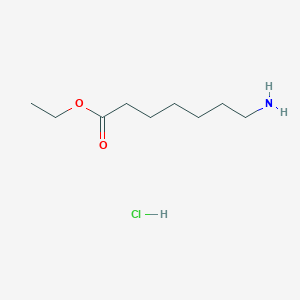
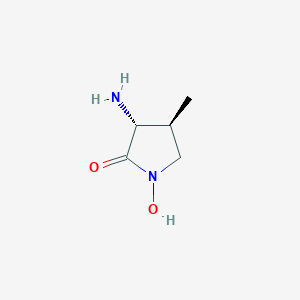
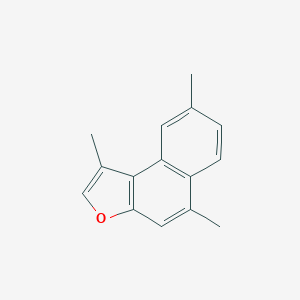
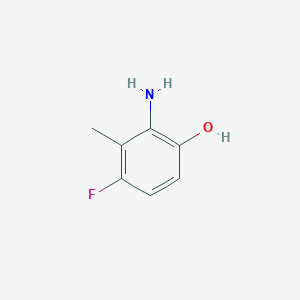
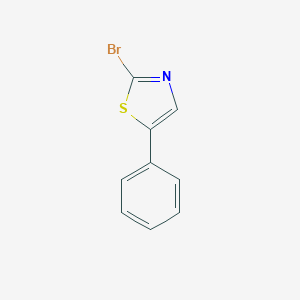
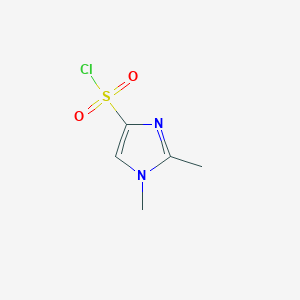
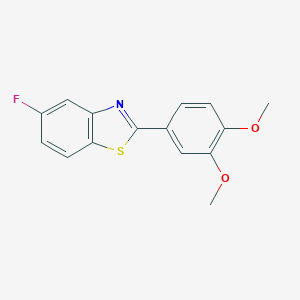
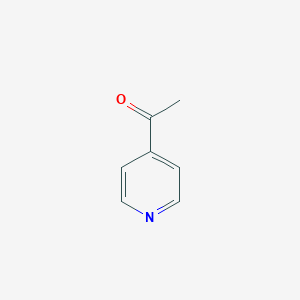
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
